O-Anisidine

Catalog No.
S579669
CAS No.
90-04-0
M.F
C7H9NO
C7H9NO
NH2C6H4OCH3
M. Wt
123.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-Anisidine

CAS Number

90-04-0

Product Name

O-Anisidine

IUPAC Name

2-methoxyaniline

Molecular Formula

C7H9NO
C7H9NO
NH2C6H4OCH3

Molecular Weight

123.15 g/mol

InChI

InChI=1S/C7H9NO/c1-9-7-5-3-2-4-6(7)8/h2-5H,8H2,1H3

InChI Key

VMPITZXILSNTON-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N

Solubility

less than 0.1 mg/mL at 66 °F (NTP, 1992)
Miscible with ethanol, benzene, diethyl ether and acetone
Soluble in ethanol, ethyl ether, acetone, benzene
Soluble in dilute mineral acid, alcohol, and ether; insoluble in water
In water, 1.3X10+4 mg/L at 25 °C
Solubility in water, g/100ml at 20 °C: 1.5 (moderate)
(77 °F): 1%

Synonyms

1-Amino-2-methoxybenzene; 2-Aminoanisole; 2-Aminomethoxybenzene; 2-Methoxy-1-aminobenzene; 2-Methoxyaniline; 2-Methoxybenzenamine; 2-Methoxyphenylamine; NSC 3122; o-Aminoanisole; o-Aminomethoxybenzene; o-Methoxyaniline; o-Methoxyphenylamine;

Canonical SMILES

COC1=CC=CC=C1N

Carcinogenicity Studies

A significant focus of o-anisidine research lies in its potential to cause cancer. Animal studies have shown some concerning results. Studies exposing rats to o-anisidine orally have resulted in the development of urinary bladder tumors []. However, the evidence for humans is less clear. The International Agency for Research on Cancer (IARC) has classified o-Anisidine as a Group 2B carcinogen, meaning it's possibly carcinogenic to humans []. More research is needed to solidify the link between o-Anisidine exposure and human cancer risk.

Genotoxicity Research

Another area of research explores o-Anisidine's genotoxic properties. Genotoxic substances can damage DNA and potentially lead to cancer. Studies have shown o-Anisidine can induce mutations in bacteria, suggesting its potential to cause genetic damage []. This research helps understand the mechanisms by which o-anisidine might be carcinogenic.

O-Anisidine, also known as 2-anisidine or ortho-aminoanisole, is an organic compound with the chemical formula C7H9NO\text{C}_7\text{H}_9\text{N}\text{O} and a molecular weight of 123.2 g/mol. It appears as a colorless liquid, although commercial samples may exhibit a yellow hue due to oxidation when exposed to air . O-Anisidine is one of the three isomers of methoxy-containing aniline derivatives and is primarily used in the dye manufacturing industry .

O-Anisidine is a hazardous compound and should be handled with appropriate safety precautions. Here are some key safety concerns:

  • Toxicity: O-Anisidine is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC) []. Studies have shown it can cause bladder cancer in animals. Exposure to o-anisidine can also cause skin irritation, headaches, and effects on the blood.
  • Flammability: O-Anisidine has a flash point of 96 °C, making it flammable.
  • Reactivity: O-Anisidine can react exothermically with strong oxidizing agents.

  • Reduction: O-Anisidine can be synthesized from o-nitroanisole through reduction processes.
  • Nitration: It can be nitrated to produce 4-nitroanisidine, which is another compound used in dye production.
  • Diazotization: When treated with sodium nitrite in an acidic medium, o-anisidine can form diazonium salts, which are significant in dye synthesis .

O-Anisidine exhibits various biological activities, particularly concerning its toxicity and potential carcinogenicity:

  • Toxicity: Acute exposure can lead to skin irritation and respiratory issues. Chronic exposure has been linked to headaches, dizziness, and hematological effects such as methemoglobinemia—where the blood's ability to carry oxygen is impaired .
  • Carcinogenicity: The International Agency for Research on Cancer classifies o-anisidine as a Group 2B possible human carcinogen, based on animal studies indicating its potential to cause bladder cancer .

O-Anisidine can be synthesized through the following methods:

  • Methanolysis of 2-Chloronitrobenzene: This method involves reacting sodium methoxide with 2-chloronitrobenzene to yield o-nitroanisole, which is then reduced to o-anisidine.
    NaOCH3+ClC6H4NO2CH3OC6H4NO2+NaCl\text{NaOCH}_3+\text{ClC}_6\text{H}_4\text{NO}_2\rightarrow \text{CH}_3\text{OC}_6\text{H}_4\text{NO}_2+\text{NaCl}
  • Reduction of O-Nitroanisole: O-nitroanisole can be reduced using various reducing agents such as hydrogen in the presence of palladium or other catalysts .

O-Anisidine is primarily utilized in various applications:

  • Dye Manufacturing: It serves as an intermediate in the production of azo dyes and other colorants.
  • Indicator in Wood Treatment: O-Anisidine is used as a heartwood indicator in wood treatment processes, where it reacts with polyphenols to produce a reddish-brown azo dye .
  • Chemical Research: O-Anisidine is employed in laboratories for synthesizing other chemical compounds and conducting analytical studies .

Studies on o-anisidine interactions have primarily focused on its toxicological effects and potential interactions with biological systems:

  • Toxicological Studies: Research indicates that o-anisidine interacts adversely with blood components, leading to conditions like anemia and methemoglobinemia upon prolonged exposure .
  • Environmental Impact: As a hazardous waste material from dye production, o-anisidine poses risks to environmental health, necessitating careful handling and disposal .

O-Anisidine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Features
AnilineC6H7N\text{C}_6\text{H}_7\text{N}Basic amine used in dye synthesis; less toxic.
P-AnisidineC7H9N\text{C}_7\text{H}_9\text{N}Isomer of o-anisidine; used similarly but less hazardous.
N-MethylanilineC7H9N\text{C}_7\text{H}_{9}\text{N}Used in dyes; exhibits different reactivity profiles.
O-NitroanisoleC7H8NO2\text{C}_7\text{H}_8\text{N}\text{O}_2Precursor to o-anisidine; more hazardous due to nitro group.

O-Anisidine is unique due to its specific ortho positioning of the amino group relative to the methoxy group, which influences its reactivity and biological activity compared to its isomers and related compounds. Its applications in dye production and wood treatment also set it apart from simpler amines like aniline .

Physical Description

O-anisidine appears as clear, yellowish to reddish or brown liquid with an amine (fishy) odor. (NTP, 1992)
Liquid
Red or yellow, oily liquid with an amine-like odor; Note: A solid below 41 degrees F; [NIOSH]
RED-TO-YELLOW OILY LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO AIR.
Red or yellow, oily liquid with an amine-like odor. [Note: A solid below 41 °F.]

Color/Form

Yellowish liquid; becomes brownish on exposure to air
Reddish or yellowish colored oil
Colorless to pink liquid
Red to yellow, oily liquid [Note: A solid below 41 degrees F].

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

123.068413911 g/mol

Monoisotopic Mass

123.068413911 g/mol

Boiling Point

437 °F at 760 mmHg (NTP, 1992)
224 °C
224-225 °C
437 °F

Flash Point

210 °F (NTP, 1992)
118 °C
118 °C, 244 °F (open cup)
107 °C c.c.
(oc) 244 °F

Heavy Atom Count

9

Vapor Density

4.25 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
4.25 (Air = 1)
Relative vapor density (air = 1): 4.3

Density

1.0923 at 68 °F (NTP, 1992) - Denser than water; will sink
1.0923 g/cu cm at 20 °C
Volatile with steam; density: 1.098 at 15 °C
Density (at 20 °C): 1.09 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0
1.10

LogP

1.18 (LogP)
log Kow = 1.18
1.18

Odor

Amine-like odor

Decomposition

When heated to decomposition it emits toxic fumes of /nitroxides/.
Toxic gases and vapors (such as ... carbon monoxide) may be released when anisidine decomposes.

Melting Point

41 °F (NTP, 1992)
6.2 °C
5 °C
41 °F

UNII

NUX042F201

Related CAS

99742-70-8
134-29-2 (hydrochloride)

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350: May cause cancer [Danger Carcinogenicity]

Mechanism of Action

2-Methoxyaniline (o-anisidine) is an industrial and environmental pollutant and a bladder carcinogen for rodents. The mechanism of its carcinogenicity was investigated with 2 independent methods, (32)P-postlabeling and (14)C-labeled o-anisidine, to show that o-anisidine binds covalently to DNA in vitro after its activation by human hepatic microsomes ... The capacity of o-anisidine to form DNA adducts /was also investigated/ in vivo. Rats were treated ip with o-anisidine (0.15 mg/kg daily for 5 days) and DNA from several organs was analyzed by (32)P-postlabeling. Two o-anisidine-DNA adducts, identical to those found in DNA incubated with o-anisidine and human microsomes in vitro, were detected in urinary bladder (4.1 adducts per 10+7 nucleotides), the target organ, and, to a lesser extent, in liver, kidney and spleen. These DNA adducts were identified as deoxyguanosine adducts derived from a metabolite of o-anisidine, N-(2-methoxyphenyl)hydroxylamine. This metabolite was identified in incubations with human microsomes. With 9 human hepatic microsomal preparations, we identified the specific CYP catalyzing the formation of the o-anisidine metabolites by correlation studies and by examining the effects of CYP inhibitors. On the basis of these analyses, oxidation of o-anisidine was attributed mainly to CYP2E1. Using recombinant human CYP (in Supersomes) and purified CYPs, the participation of CYP2E1 in o-anisidine oxidation was confirmed. In Supersomes, CYP1A2 was even more efficient in oxidizing o-anisidine than CYP2E1, followed by CYP2B6, 1A1, 2A6, 2D6 and 3A4. The results ... strongly suggest a carcinogenic potential of this rodent carcinogen for humans.
The mechanism of DNA damage by a metabolite of the carcinogen o-anisidine in the presence of metals was investigated by the DNA sequencing technique using 32P-labeled human DNA fragments. The o-anisidine metabolite, o-aminophenol, caused DNA damage in the presence of Cu(II). The DNA damage was inhibited by catalase and bathocuproine, suggesting the involvement of H2O2 and Cu(I). The formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine by o-aminophenol increased in the presence of Cu(II). /The authors/ conclude that Cu(II)-mediated oxidative DNA damage by this o-anisidine metabolite seems to be relevant for the expression of the carcinogenicity of o-anisidine. o-Aminophenol plus Cu(II) caused preferential DNA damage at the 5'-site guanine of GG and GGG sequences. When CuZn-SOD or Mn-SOD was added, the DNA damage was enhanced and its predominant cleavage sites were changed into thymine and cytosine residues ... SOD may increase the frequency of mutations due to DNA damage induced by o-aminophenol and thus increase its carcinogenic potential.

Vapor Pressure

less than 0.1 mmHg at 68 °F ; 1 mmHg at 141.8 °F (NTP, 1992)
0.08 [mmHg]
VP: 1 mm Hg at 61.0 °C; 10 mm Hg at 101.7 °C; 40 mm Hg at 132.0 °C; 100 mm Hg at 155.2 °C; 400 mm Hg at 197.3 °C
8.0X10-2 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 5
<0.1 mmHg

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Impurities

Possible impurities are (concentrations in brackets): aniline (< or = 0.4% w/w), o-chloranisol (< or = 0.2% w/w), o-chloraniline (< or = 0.4% w/w), water (< or = 0.1% w/w).

Other CAS

90-04-0

Absorption Distribution and Excretion

The substance can be absorbed into the body by inhalation of its vapor, through the skin and by ingestion.
... The tissue distribution and excretion of o-anisidine following i.p. administration of a single dose of 10 mg/kg was investigated using radiotracer [3H]. Metabolism of o-anisidine was investigated in the rats following ip administration of a single dose of 50 mg/kg using GC/MS technique ... After 72 hr, about 72% of the given dose was excreted in urine. As indicated, urine proved to be the main route of tritium excretion. In all examined tissues, the highest concentrations of tritium were found 12 hr after injection and the highest accumulation was detected in the liver, kidneys and in the muscle tissue. In urine, the following substances were identified and quantified by GC peak areas: N-acetyl-2-methoxyaniline and N-acetyl-4-hydroxy-2-methoxyaniline ...

Metabolism Metabolites

The metabolism and mode of action of o-anisidine has not yet been fully elucidated. It seems, that like other aromatic amines, o-anisidine is oxidized to a N-hydroxy derivative, which interacts with the heme group of hemoglobin resulting in the formation of methemoglobin. As with other aromatic amines, N,O-acetylation may be involved in the metabolic activation of o-anisidine. In bacterial gene mutation assays with Salmonella typhimurium strains containing elevated levels of N- or O-acetyltransferase activity, mutagenic activity of o-anisidine could be detected. In vitro studies have suggested a possible role for peroxidation enzymes like prostaglandin H synthase in the metabolic activation of o-anisidine. Prostaglandin H synthase is broadly distributed in mammalian tissues including the urinary bladder. Using horseradish peroxidase as a model enzyme, the formation of reactive intermediates from o-anisidine, which were covalently bound to nucleic acids and protein, /was described/. The reactive intermediates formed included electrophilic diimine and quinoneimine metabolites. These metabolites were also formed with prostaglandin H synthase. Further, O-demethylation may occur in the metabolism of o-anisidine. In an in vitro study with microsomes from rat liver, the relative O-demethylation rate of o-anisidine as compared to the formation of formaldehyde from N,N-dimethylaniline was 13%.
When o-anisidine was incubated with thyroid peroxidase, H2O2 and the thyroid peroxidase substrates guaiacol and iodide, the guaiacol and iodide oxidation was effectively inhibited (IC50: 1.9 uM). The persistent thyroid peroxidase inhibition with concomitantly decreased thyroid hormone formation is known to induce thyroid tumors, which might be one possible explanation for the increased incidence of follicular-cell tumors observed in male F344 rats in a two-year feeding study.
In a toxicokinetic study according to OECD Guideline 417, the dye 14C-FAT 92367/A was orally administered to Wistar rats (single oral administration at a target dose level of 7.4 mg/kg bw). Probably as a result of the bacterial breakdown of this compound in the gastrointestinal tract, o-anisidine could be detected in the plasma of male rats (1.5% of the administered (14)C-activity characterized as o-anisidine [0.017 ug/g]), in the urine of male rats (0.14% of the administered (14)C-activity) and in feces of male and female rats (0.9 or 1.1% of the administered (14)C-activity, respectively). Within 96 hr more than 93% of the administered (14)C-activity was excreted, mainly via urine; the major amount was excreted within the first 24 hr. The dye investigated (chrome based) does not belong to the class of the technically most important azo or naphthol pigments, for which no metabolism studies are available.
As intrinsic peroxidase activity is present in the urinary bladder, the peroxidative metabolism of o- and p-anisidine using horseradish peroxidase could be investigated as a model system. The main metabolite is a diimine which then reacts with water to form a quinonimine. The metabolites of o-anisidine were more reactive than those of p-anisidine in relation to protein and glutathione. Covalent binding to DNA was similar for both isomers. /Translated from German/
For more Metabolism/Metabolites (Complete) data for o-Anisidine (8 total), please visit the HSDB record page.

Associated Chemicals

o-Anisidine hydrochloride;134-29-2

Wikipedia

O-Anisidine

Use Classification

Hazardous Air Pollutants (HAPs)
Hazard Classes and Categories -> Carcinogens

Methods of Manufacturing

... Produced from 2-methoxynitrobenzene by reduction with iron or by hydrogenation in the presence of precious-metal catalysts (platinum or palladium on activated carbon; solvent: toluene) or of Raney nickel (solvent: methanol or 2-propanol).
/It is/ prepared by reduction of o-nitroanisole with tin or iron and hydrochloric acid. ... /Prepared by/ heating o-aminophenol with potassium methyl sulfate.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Benzenamine, 2-methoxy-: ACTIVE
Method of purification: Steam distillation.

Analytic Laboratory Methods

Method: EPA-OSW 8270D; Procedure: gas chromatography/mass spectrometry; Analyte: o-anisidine; Matrix: solid waste matrices, soils, air sampling media and water samples; Detection Limit: 10 ug/L.
Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: o-anisidine; Matrix: water; Detection Limit: not provided.
Method: NIOSH 2514, Issue 2; Procedure: high performance liquid chromatography with ultraviolet detection; Analyte: o-anisidine; Matrix: air; Detection Limit: 0.35 ug/sample.
Sample matrix: Waste water. Sample prepn: Adjust to pH 11 with potassium hydroxide; extract with Freon-TF. Assay procedure: Gas chromatography-flame ionization detection. Limit of detection: 0.6 ng.
Matrix: Amine mixture. Sample prepn: Apply to thin layer chromatography plate; elute, spray plate with aqueous selenium dioxide or phenol in 20% sodium bicarbonate with an overspray of hydrochloric acid. Assay procedure: Thin layer chromatography limit of detection: 1-2 mg.

Storage Conditions

Store in tightly closed containers in a cool, well ventilated area. Protect against sunlight and strong oxidizers. Metal containers involving the transfer of this chemical should be grounded and bonded. Where possible, automatically pump liquid from drums or other storage containers to process containers. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only nonsparking tools and equipment, especially when opening and closing containers of this chemical. Sources of ignition, such as smoking and open flames, are prohibited where this chemical is used, handled, or stored in a manner that could create a potential fire or explosion hazard. A regulated, marked area should be established where this chemical is handled, used, or stored ... /Anisidines/
/Store/ separated from strong oxidants, acids, chloroformates and food and feedstuffs. Store in an area without drain or sewer access.
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... experimenst need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Stability Shelf Life

Heat may contribute to instability.

Dates

Modify: 2023-08-15

Distinct differences in the mechanisms of mucosal damage and γ-H2AX formation in the rat urinary bladder treated with o-toluidine and o-anisidine

Takeshi Toyoda, Kohei Matsushita, Tomomi Morikawa, Takanori Yamada, Noriyuki Miyoshi, Kumiko Ogawa
PMID: 30656379   DOI: 10.1007/s00204-019-02396-8

Abstract

Although aromatic amines are widely used as raw materials for dyes, some of them have been concerned about carcinogenicity in the urinary bladder. We examined early changes in histopathology and the formation of γ-H2AX, a biomarker of DNA damage, in the urinary bladder of rats to investigate the mechanisms of mucosal damage induced by monocyclic aromatic amines. 6-week-old male F344 rats were administered 0.4% or 0.8% o-toluidine, 0.3% or 1.0% o-anisidine, 0.4% 2,4-xylidine, 0.2% p-toluidine, or 0.6% aniline in the diet for 4 weeks. Animals were sequentially killed from day 2 to after 2 weeks of recovery, and histopathological and immunohistochemical analyses were performed. In the 0.8% o-toluidine group, there was sequential progression of bladder lesions, characterized by edematous changes and intramucosal hemorrhage at day 2 and formation of granulation tissue with mononuclear cell infiltration at week 1, followed by diffuse hyperplasia at weeks 2 and 4. In the 1.0% o-anisidine group, simple hyperplasia only with slight inflammation was detected from week 1. Whereas γ-H2AX-positive bladder epithelial cells in the 1.0% o-anisidine group were significantly increased in a time-dependent manner, transient increases in γ-H2AX-positive cells were detected at day 2 and week 1 in the 0.8% o-toluidine group. No apparent bladder lesions or increases in γ-H2AX formation were observed in any other groups. These results revealed different mechanisms of bladder mucosal damage associated with o-toluidine and o-anisidine. Moreover, immunohistochemical analysis for γ-H2AX suggested that both compounds may induce DNA damage in epithelial cells, mainly basal cells, of the bladder mucosa.


Search for Internal Cancers in Mice Tattooed with Inks of High Contents of Potential Carcinogens: A One-Year Autopsy Study of Red and Black Tattoo Inks Banned in the Market

Mitra Sepehri, Catharina M Lerche, Katrina Hutton Carlsen, Jørgen Serup
PMID: 28511186   DOI: 10.1159/000468150

Abstract

Tattoo ink stock products often contain potential carcinogens, which on large-scale population exposure may be clinically relevant. The aim of this autopsy study in mice was to screen major organs for clinical and subclinical cancers.
Mice were tattooed on their backs. In total, 48 mice were included and divided into 4 groups; 11 mice tattooed black, 10 tattooed red, and 5 mice serving as untreated controls. A group of 22 mice with black tattoos and exposed to ultraviolet radiation (UVR) were also studied. The black and red inks were both stock products banned on the Danish market due to the measured contents of potential carcinogens; benzo(a)pyrene and 2-anisidine, respectively. The mice were housed for 1 year after tattooing, and autopsy study on internal organs was performed. Tissue samples were systematically taken from major organs for screening of subclinical changes, not detected by visual examination. Any observed deviation from normal structure was subject to biopsy and light microscopy.
All mice survived the 1-year observation period. Autopsy revealed no macroscopic signs of cancer. Microscopic search of internal organs showed no subclinical or clinical cancer.
Despite extensive tattoos with 2 banned inks, the long-term observation in mice showed no internal cancers nor was the combination of carcinogen and UVR associated with cancer. Lack of observed malignancy might be explained by the fact that tattooing is only a single dose exposure. Registered data on carcinogens relies on repeated or chronic exposures. The study does not support the hypothesis that tattooing causes cancer.


A strategy to promote the electroactive platform adopting poly(o-anisidine)-silver nanocomposites probed for the voltammetric detection of NADH and dopamine

D Sangamithirai, S Munusamy, V Narayanan, A Stephen
PMID: 28866184   DOI: 10.1016/j.msec.2017.06.014

Abstract

A study on the voltammetric detection of NADH (β-nicotinamide adenine dinucleotide), Dopamine (DA) and their simultaneous determination is presented in this work. The electrochemical sensor was fabricated with the hybrid nanocomposites of poly(o-anisidine) and silver nanoparticles prepared by simple and cost-effective insitu chemical oxidative polymerization technique. The nanocomposites were synthesized with different (w/w) ratios of o-anisidine and silver by increasing the amount of o-anisidine in each, by keeping silver at a fixed quantity. The XRD patterns revealed the semi-crystalline nature of poly(o-anisidine) and the face centered cubic structure of silver. The presence of silver in its metallic state and the formation of nanocomposite were established by XPS analysis. Raman studies suggested the presence of site-selective interaction between poly(o-anisidine) and silver. HRTEM studies revealed the formation of polymer matrix type nanocomposite with the embedment of silver nanoparticles. The sensing performance of the materials were studied via cyclic voltammetry, differential pulse voltammetry and chronoamperometry techniques. Fabricated sensor with 3:1 (w/w) ratio of poly(o-anisidine) and silver exhibited good catalytic activity towards the detection of NADH and DA in terms of potential and current response, when compared to others. Several important electrochemical parameters regulating the performance of the sensor have been evaluated. Under the optimum condition, differential pulse voltammetry method exhibited the linear response in the range of 0.03 to 900μM and 5 to 270μM with a low detection limit of 0.006μM and 0.052μM for NADH and DA, respectively. The modified electrodes exhibited good sensitivity, stability, reproducibility and selectivity with well-separated oxidation peaks for NADH and DA in the simultaneous determination of their binary mixture. The analytical performance of the nanocomposite as an electrochemical sensor was also established for the determination of NADH in human urine and water samples and DA in pharmaceutical dopamine injections with satisfactory coverage.


Red tattoos, ultraviolet radiation and skin cancer in mice

Catharina M Lerche, Ida M Heerfordt, Jørgen Serup, Thomas Poulsen, Hans Christian Wulf
PMID: 28500679   DOI: 10.1111/exd.13383

Abstract

Ultraviolet radiation (UVR) induces skin cancer. The combination of UVR and red tattoos may be associated with increased risk of skin cancer due to potential carcinogens in tattoo inks. This combination has not been studied previously. Immunocompetent C3.Cg/TifBomTac hairless mice (n=99) were tattooed on their back with a popular red tattoo ink. This often used ink is banned for use on humans because of high content of the potential carcinogen 2-anisidine. Half of the mice were irradiated with three standard erythema doses UVR thrice weekly. Time to induction of first, second and third squamous cell carcinoma (SCC) was measured. All UV-irradiated mice developed SCCs. The time to the onset of the first and second tumor was identical in the red-tattooed group compared with the control group (182 vs 186 days and 196 vs 203 days, P=ns). Statistically, the third tumor appeared slightly faster in the red-tattooed group than in the controls (214 vs 224 days, P=.043). For the second and third tumor, the growth rate was faster in the red-tattooed group compared with the control (31 vs 49 days, P=.009 and 30 vs 38 days, P=.036). In conclusion, no spontaneous cancers were observed in skin tattooed with a red ink containing 2-anisidine. However, red tattoos exposed to UVR showed faster tumor onset regarding the third tumor, and faster growth rate of the second and third tumor indicating red ink acts as a cocarcinogen with UVR. The cocarcinogenic effect was weak and may not be clinically relevant.


Poly(o-anisidine)/graphene oxide nanosheets composite as a coating for the headspace solid-phase microextraction of benzene, toluene, ethylbenzene and xylenes

Mansoureh Behzadi, Mohammad Mirzaei
PMID: 27033984   DOI: 10.1016/j.chroma.2016.03.039

Abstract

A poly(o-anisidine)/graphene oxide nanosheets (PoA/GONSs) coating is fabricated by a simple and efficient electrochemical deposition method on steel wire. The incorporation of PoA and GONSs allows preparing a nanocomposite that can successfully integrate the advantages of both. Then, the prepared fiber is applied to the headspace solid-phase microextraction (HS-SPME) and gas chromatographic analysis of benzene, toluene, ethylbenzene and xylenes. In order to obtain an adherent, stable and efficient fiber to extract target analytes, experimental parameters related to the coating process such as deposition potential, deposition time, concentration of the monomer and concentration of GONSs were studied. The prepared composite fiber were characterized by Fourier transform infrared spectroscopy, powder X-ray diffraction and scanning electron microscopy. The effect of various parameters on the efficiency of HS-SPME process consisting of desorption temperature and time, extraction temperature and time and ionic strength were also optimized. Under the optimal conditions, the method was linear for orders of magnitude with correlation coefficients varying from 0.9888 to 0.9993. Intra- and inter-day precisions of the method were determined from mixed aqueous solutions containing 5.0 ng mL(-1) of each BTEX. The intra-day precisions varied from 3.1% for toluene to 5.7% for ethylbenzene, while the inter-day precisions varied from 4.9% for o-xylene to 7.3% for m,p-xylene. Limits of detection were in the range 0.01-0.06 ng mL(-1). The proposed method was applied to monitor BTEX compounds in some water samples and the accuracies found through spiking river water samples showed high recoveries between 92.0 and 101.2%.


Hepatic co-cultures in vitro reveal suitable to detect Nrf2-mediated oxidative stress responses on the bladder carcinogen o-anisidine

Franziska Wewering, Florent Jouy, Sükran Caliskan, Stefan Kalkhof, Martin von Bergen, Andreas Luch, Sebastian Zellmer
PMID: 28089782   DOI: 10.1016/j.tiv.2017.01.006

Abstract

The azo dye o-anisidine is known as an industrial and environmental pollutant. Metabolites of o-anisidine remain in the liver for >24h. However, the toxicological impact of o-anisidine on the liver and its individual cell types, e.g., hepatocytes and immune cells, is currently poorly understood. A novel co-culture system, composed of HepG2 or Huh-7 cells, and differentiated THP-1 cells was used to study the metabolic capacity towards o-anisidine, and compared to primary murine hepatocytes which express high enzyme activities. As model compounds the carcinogenic arylamine o-anisidine and its non-carcinogenic isomer, p-anisidine, as well as caffeine were used. Global proteome analysis revealed an activation of eIF2 and Nrf2-mediated oxidative stress response pathways only in co-cultures after treatment with o-anisidine. This was confirmed via detection of reactive oxygen species. In addition, the mitochondrial membrane potential decreased already after 3h treatment of cells, which correlated with a decrease of ATP levels (R
>0.92). In the supernatant of co-cultured, but not single-cultured HepG2 and Huh-7 cells, o-anisidine caused increases of damage-associated proteins, such as HMGB1 (high mobility group box-1) protein. In summary, only co-cultures of HepG2 and THP-1 cells predict o-anisidine induced stress responsive pathways, since the system has a higher sensitivity compared to single cultured cells.


Re-analysis results using medians of the data from the JaCVAM-organized international validation study of the in vivo rat alkaline comet assay

Yoshifumi Uno, Takashi Omori
PMID: 26212310   DOI: 10.1016/j.mrgentox.2015.06.005

Abstract

The data from the JaCVAM-organized international validation study of the in vivo rat alkaline comet assay were reported and analyzed statistically using the simple means of % tail DNA. However, OECD test guideline TG 489 recommends use of the median for data analysis due to the hierarchical nature of the data. Comparison between the simple mean approach and the median based approach for positive/negative/equivocal chemical calls was conducted using the % tail DNA data for the 40 chemicals tested in the JaCVAM-organized international validation study of the in vivo rat alkaline comet assay, using liver and stomach as target organs. In the liver, two genotoxic chemicals, o-anisidine and 9-aminoacridine hydrochloride monohydrate, were positive using the median based approach but negative using the simple mean approach, and two genotoxic chemicals, 2-acetylaminofluorene and busulfan were equivocal using the median based approach but negative using the simple mean approach. In contrast, cadmium chloride (genotoxic carcinogen) was equivocal in both organs using the median based approach, while positive and equivocal in liver and stomach, respectively, using the simple mean approach. Two data sets of sodium arsenite showed equivocal and negative results for liver using the median based approach, although both data sets were equivocal using the simple mean approach. Overall, there are no large differences in terms of the genotoxic call between both approaches. However, the median based approach recommended in OECD TG 489 has an advantage toward higher precision within the groups treated with a test chemical, whereas the approach might show the lower values for the effect.


Determination of primary aromatic amines in cold water extract of coloured paper napkin samples by liquid chromatography-tandem mass spectrometry

Oguzhan Yavuz, Sandro Valzacchi, Eddo Hoekstra, Catherine Simoneau
PMID: 27146949   DOI: 10.1080/19440049.2016.1184493

Abstract

The aim of this study was the optimisation of a multi-analyte method for the analysis of primary aromatic amines (PAAs) from napkins in order to support official controls and food safety. We developed a UHPLC-MS/MS method for the simultaneous determination of 36 toxicologically relevant PAAs for paper and board. Good regression coefficients of the calibration curves in a range of 0.992-0.999 and reproducibilities in a range of 2.3-15% were obtained. Limits of detections (LODs) were in the range of 0.03-1.4 µg l(-1) and recoveries were in a range of 21-110% for all the amines. A total of 93 coloured paper napkin samples from different European countries were bought and extracted with water to determine the PAAs. The results showed that 42 of 93 samples contained at least one PAA. More than half of the detected PAAs are considered as toxic, carcinogenic or probably carcinogenic to humans by the International Agency for Research on Cancer (IARC), or are classified as such in the European Union legislation on chemicals. Summed concentrations of PAAs in seven samples were higher than 10 µg l(-1), the limit of summed PAA in the European Union plastic food contact material regulation. Also, eight PAAs, classified as Category 1A and 1B carcinogen in the European Union legislation of chemicals, were detected at concentrations higher than 2 µg l(-1), exceeding the limit proposed by the Federal Institute for Risk Assessment in Germany. Aniline (n = 14) was most frequently present in higher concentrations followed by o-toluidine, o-anisidine, 2,4-dimethylaniline and 4-aminoazobenzene. Red, orange, yellow and multicoloured paper napkins contained the highest concentrations of total PAAs (> 10 µg l(-1)). Although the European Union has not harmonised the legislation of paper and board materials and, thus, there is no specific migration limit for PAAs from paper napkins, the present study showed that coloured paper napkins can contain toxic and carcinogenic PAAs at concentrations that are relevant for monitoring.


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